molecular formula C20H11N7O5 B10878220 1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole

1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole

Cat. No.: B10878220
M. Wt: 429.3 g/mol
InChI Key: UIYYKFLMCOCEIT-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents to form the oxadiazole ring. The benzotriazole moiety can be introduced through nucleophilic substitution reactions using appropriate benzotriazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups onto the benzotriazole moiety.

Scientific Research Applications

2-[4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets through various pathways. The benzotriazole moiety can bind to specific enzymes or receptors, modulating their activity. The nitrophenyl groups can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole stands out due to its combination of benzotriazole and nitrophenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials with tailored properties.

Properties

Molecular Formula

C20H11N7O5

Molecular Weight

429.3 g/mol

IUPAC Name

2-[4-(benzotriazol-1-yl)-3-nitrophenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H11N7O5/c28-26(29)14-8-5-12(6-9-14)19-22-23-20(32-19)13-7-10-17(18(11-13)27(30)31)25-16-4-2-1-3-15(16)21-24-25/h1-11H

InChI Key

UIYYKFLMCOCEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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